molecular formula C24H20O4 B11158984 7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11158984
M. Wt: 372.4 g/mol
InChI Key: OKIHYWFYULGLIT-UHFFFAOYSA-N
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Description

7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzyl alcohol, 5-hydroxy-2-phenyl-4H-chromen-4-one, and suitable protecting groups.

    Protection of Hydroxyl Groups: The hydroxyl groups in the starting materials are protected using protecting groups to prevent unwanted reactions during subsequent steps.

    Formation of Benzyl Ether: The protected hydroxyl group of 5-hydroxy-2-phenyl-4H-chromen-4-one is reacted with 2,5-dimethylbenzyl alcohol in the presence of a suitable base, such as potassium carbonate, to form the benzyl ether linkage.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzyl ether linkage can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of both hydroxyl and benzyl ether functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these functional groups in a single molecule allows for a wide range of chemical modifications and applications in various fields of research.

Q & A

Q. Basic: What are the optimal synthetic routes for 7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one?

The synthesis typically involves nucleophilic substitution of a hydroxyl group in the parent chromenone scaffold (e.g., 5,7-dihydroxy-2-phenyl-4H-chromen-4-one) with a 2,5-dimethylbenzyl moiety. Key steps include:

  • Benzylation : Reacting the hydroxyl group at the 7-position with 2,5-dimethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., using ethanol) to achieve >95% purity .
  • Yield Optimization : Microwave-assisted synthesis or prolonged reaction times (12–24 hours) can improve yields (reported 47–58% for analogous compounds) .

Q. Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., 5-OH at δ ~12.7 ppm, aromatic protons at δ 6.3–7.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) matching the theoretical mass .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization. For example, similar chromenones show planar flavone cores with dihedral angles <5° between aromatic rings .

Q. Advanced: How can hydrogen-bonding networks in its crystal structure inform intermolecular interactions?

Hydrogen-bonding patterns are analyzed via:

  • Graph Set Analysis : Categorizing motifs (e.g., D , R₂²(8) ) to describe donor-acceptor interactions .
  • Crystallographic Data : High-resolution structures (≤0.8 Å) reveal 5-OH acting as a donor to carbonyl groups (O···O distances ~2.7 Å), stabilizing supramolecular assemblies .
  • Synthonic Engineering : Modifying substituents (e.g., methoxy vs. hydroxy groups) to alter packing efficiency for co-crystal design .

Q. Advanced: How are structure-activity relationships (SAR) studied for derivatives of this compound?

SAR studies involve:

  • Derivatization : Introducing bioisosteric groups (e.g., triazoles, benzimidazoles) at the 7-position to enhance antiproliferative activity .
  • Biological Assays : MTT assays against cancer cell lines (e.g., MGC-803) to compare IC₅₀ values. For example, fluorophenyl-triazole derivatives show 3–5× improved activity over the parent compound .
  • Computational Modeling : Docking studies to correlate substituent bulk/electrostatics with target binding (e.g., kinase inhibition) .

Q. Advanced: What challenges arise in solving its crystal structure, and how are they addressed?

Challenges include:

  • Weak Scattering : Light-atom frameworks (C, H, O) require high-resolution data (Cu/Kα radiation, λ = 1.5418 Å) and low-temperature (100 K) data collection to reduce thermal motion .
  • Twinned Crystals : SHELXD for dual-space recycling and OLEX2 for twin refinement resolve pseudo-merohedral twinning .
  • Disorder : Partial occupancy modeling for flexible 2,5-dimethylbenzyl groups .

Q. Basic: How are contradictory biological activity results resolved in SAR studies?

Contradictions are addressed by:

  • Purity Verification : HPLC (>99%) to exclude impurities .
  • Dose-Response Curves : Triplicate assays with positive controls (e.g., 5-fluorouracil) to confirm reproducibility .
  • Off-Target Screening : Kinase profiling or transcriptomics to identify secondary targets .

Q. Advanced: What strategies improve the metabolic stability of this compound?

Strategies include:

  • Prodrug Design : Acetylation of 5-OH to reduce Phase II glucuronidation .
  • Isotopic Labeling : ¹⁸O incorporation at the chromenone carbonyl to track degradation pathways .
  • Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Q. Basic: How is acute toxicity assessed for this compound in preclinical studies?

Toxicity protocols include:

  • OECD Guidelines : Acute oral toxicity (OECD 423) in rodents, monitoring for H302 hazards (LD₅₀ > 300 mg/kg) .
  • In Vitro Cytotoxicity : HepG2 cell viability assays to estimate therapeutic indices .
  • GHS Compliance : Hazard classification for skin/eye irritation (H315/H319) using reconstructed tissue models .

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

7-[(2,5-dimethylphenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C24H20O4/c1-15-8-9-16(2)18(10-15)14-27-19-11-20(25)24-21(26)13-22(28-23(24)12-19)17-6-4-3-5-7-17/h3-13,25H,14H2,1-2H3

InChI Key

OKIHYWFYULGLIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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